2,3-Diamino-2-butenedinitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

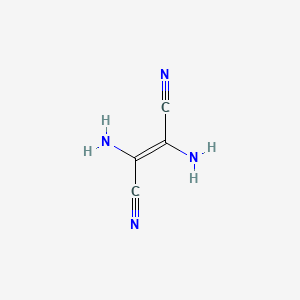

2,3-Diamino-2-butenedinitrile is an organic compound with the molecular formula C4H4N4 It is known for its unique structure, which includes two amino groups and two nitrile groups attached to a butene backbone

準備方法

Synthetic Routes and Reaction Conditions

2,3-Diamino-2-butenedinitrile can be synthesized through the polymerization of hydrogen cyanide (HCN). The process involves the formation of tetramers of HCN, which then undergo further reactions to form the desired compound . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

2,3-Diamino-2-butenedinitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include ketenimine derivatives, imidazole derivatives, and various substituted compounds.

科学的研究の応用

Chemical Properties and Mechanism of Action

2,3-Diamino-2-butenedinitrile features two amino groups and two nitrile groups attached to a butenediene backbone. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. The compound can undergo photoinduced transformations when exposed to UV light (wavelengths greater than 295 nm), leading to the generation of tautomers that include ketenimine structures. This property is particularly relevant in biochemical pathways and pharmacokinetics due to its solubility characteristics (5 g/L at 25 ºC) .

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: this compound serves as an essential intermediate in the synthesis of more complex organic compounds. It can be used to create various derivatives that are valuable in research and industry .

2. Biology:

- Biological Activity: Research has indicated potential antimicrobial and anticancer properties of derivatives derived from this compound. Studies have focused on its interactions with biological systems and its effects on cellular processes .

3. Medicine:

- Therapeutic Applications: The compound is being investigated for its potential in drug development. Its derivatives may exhibit therapeutic effects that could be harnessed for treating various diseases .

4. Industry:

- Specialty Chemicals Production: In industrial settings, this compound is utilized in producing specialty chemicals and materials, highlighting its commercial significance .

Case Study 1: Phototransformations of this compound

A study focused on the photochemical behavior of this compound isolated in argon matrices revealed significant transformations upon UV exposure. These transformations were crucial for understanding the compound's reactivity and potential applications in photochemistry .

Key Findings:

- The compound undergoes a series of reactions leading to diverse products.

- Environmental factors like temperature and light intensity significantly influence these reactions.

Case Study 2: Application in Sewage Treatment

In a novel application, this compound was used to modify sodium alginate for enhanced denitrification in sewage treatment processes. The modified alginate demonstrated improved performance in removing heavy metal ions and enhancing the overall denitrification effect .

Key Findings:

- The combination of this compound with sodium alginate resulted in a composite material with superior compressive strength.

- This application showcases the compound's utility beyond traditional chemical synthesis.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables creation of complex molecules |

| Biology | Antimicrobial & anticancer research | Potential therapeutic effects |

| Medicine | Drug development | New therapeutic avenues |

| Industry | Production of specialty chemicals | Commercial viability |

作用機序

The mechanism of action of 2,3-diamino-2-butenedinitrile involves its ability to undergo various chemical transformations. The compound can participate in hydrogen-atom transfer reactions, leading to the formation of tautomers and other reactive intermediates. These intermediates can then interact with molecular targets and pathways, leading to the observed effects .

類似化合物との比較

Similar Compounds

2,3-Diaminomaleonitrile: This is the cis isomer of 2,3-diamino-2-butenedinitrile and shares similar chemical properties.

2,3-Diaminofumaronitrile: This is the trans isomer and also exhibits similar reactivity.

Uniqueness

This compound is unique due to its specific arrangement of amino and nitrile groups, which allows for a wide range of chemical reactions and applications. Its ability to form various reactive intermediates and derivatives makes it a valuable compound in scientific research .

生物活性

2,3-Diamino-2-butenedinitrile (DAMN) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C4H4N4

- Solubility : Approximately 5 g/L in water at 25 ºC.

- Functional Groups : Contains two amino groups and two nitrile groups, contributing to its reactivity and biological activity.

The primary mechanism of action for DAMN involves photoinduced transformations that occur upon exposure to UV light. The compound can undergo hydrogen-atom transfer, leading to the formation of reactive intermediates such as tautomeric forms involving ketenimine groups .

Photochemical Pathways

- UV Excitation : Upon UV exposure (λ > 295 nm), DAMN undergoes structural changes that enhance its reactivity.

- Hydrogen Atom Transfer : This process generates free radicals that can interact with biological macromolecules, potentially leading to antimicrobial effects.

Antimicrobial Activity

Research has demonstrated that DAMN and its derivatives exhibit notable antimicrobial properties. A study assessing the antimicrobial activities of various complexes derived from DAMN showed effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Testing

The following table summarizes the antimicrobial activity of nickel(II) and zinc(II) complexes derived from DAMN:

| Complex | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| [Ni(L1)] | Listeria monocytogenes, Enterococcus faecalis | Effective against Gram-positive |

| [Ni(L2)] | Klebsiella pneumoniae, E. coli | Broad-spectrum activity |

| [Zn(L3)(DMSO)] | Pseudomonas aeruginosa, Staphylococcus aureus | Moderate activity |

These results indicate that DAMN-based complexes have potential as antimicrobial agents due to their ability to inhibit bacterial growth effectively .

Anticancer Potential

Preliminary studies suggest that DAMN derivatives may also possess anticancer properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon photochemical activation, which can induce apoptosis in cancer cells .

Research Findings

- Cell Line Studies : Research involving various cancer cell lines has shown that DAMN derivatives can inhibit cell proliferation and induce cell death through ROS-mediated pathways.

- Dose-Response Relationship : Effective concentrations of DAMN derivatives have been established through in vitro assays, indicating a potential therapeutic window for further development.

特性

IUPAC Name |

(E)-2,3-diaminobut-2-enedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSNGJNFHWQDC-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C#N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=C(/C#N)\N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary photochemical reactions observed when 2,3-Diamino-2-butenedinitrile (DAMN) is exposed to UV light in an inert environment?

A1: When DAMN monomers are isolated in an argon matrix and irradiated with UV light (λ > 320 nm or λ > 295 nm), the predominant reaction is photoinduced hydrogen-atom transfer. This process generates a tautomer of DAMN containing a ketenimine group. [] Further irradiation at shorter wavelengths (λ > 270 nm) leads to the formation of 4-amino-1H-imidazole-5-carbonitrile (AICN) as an additional photoproduct. []

Q2: How was the formation of the ketenimine tautomer and 4-amino-1H-imidazole-5-carbonitrile (AICN) from this compound (DAMN) confirmed in the study?

A2: The identification of both photoproducts relied on infrared (IR) spectroscopy. The ketenimine tautomer was identified by comparing its experimental IR spectrum with a theoretically predicted spectrum. [] For AICN, its formation was unequivocally confirmed by matching the IR spectrum of the photogenerated species with the spectrum of AICN independently trapped from the gas phase into an argon matrix. []

Q3: Besides its photochemical reactivity, has this compound (DAMN) been identified in any other context?

A3: Interestingly, this compound (DAMN) has been detected as a volatile compound in peppermint leaves. [] Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) was employed to identify and analyze DAMN alongside other volatile constituents of the plant. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。